Geiparvarin

描述

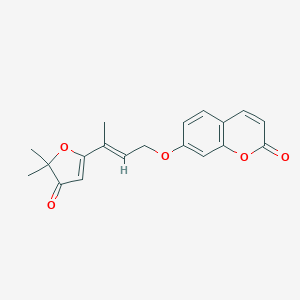

Structure

3D Structure

属性

CAS 编号 |

36413-91-9 |

|---|---|

分子式 |

C19H18O5 |

分子量 |

326.3 g/mol |

IUPAC 名称 |

7-[(E)-3-(5,5-dimethyl-4-oxofuran-2-yl)but-2-enoxy]chromen-2-one |

InChI |

InChI=1S/C19H18O5/c1-12(15-11-17(20)19(2,3)24-15)8-9-22-14-6-4-13-5-7-18(21)23-16(13)10-14/h4-8,10-11H,9H2,1-3H3/b12-8+ |

InChI 键 |

OUTLLBZGJYDUQE-XYOKQWHBSA-N |

手性 SMILES |

C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/C3=CC(=O)C(O3)(C)C |

规范 SMILES |

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C3=CC(=O)C(O3)(C)C |

其他CAS编号 |

36413-91-9 |

同义词 |

geiparvarin |

产品来源 |

United States |

Foundational & Exploratory

Geiparvarin: A Technical Guide to Its Natural Source and Isolation for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Geiparvarin, a natural coumarin with significant biological activities. Tailored for researchers, scientists, and drug development professionals, this document details its natural origin, comprehensive isolation and purification protocols, and spectroscopic characterization.

Introduction to this compound

This compound is a naturally occurring coumarin that has garnered interest in the scientific community for its potential therapeutic applications. It has been reported to exhibit a range of biological activities, including antitumor, cytostatic, and selective anti-tumour properties.[1] Furthermore, it has been identified as a monoamine oxidase B (MAO-B) inhibitor. The primary mechanism of its antiproliferative action is believed to be through the disruption of microtubule formation.[2][3]

Natural Source

The primary natural source of this compound is the plant Geijera parviflora, a member of the Rutaceae family, commonly known as the Australian willow.[3] The compound can be isolated from various parts of the plant, including the leaves and bark.[1][3] The concentration of this compound may vary depending on the specific chemotype of the plant.[1]

Isolation and Purification of this compound

The isolation of this compound from Geijera parviflora is a multi-step process involving extraction and chromatographic purification. The following protocol is a synthesized methodology based on published literature.

Extraction

A sequential solvent extraction is employed to obtain a crude extract enriched with this compound.

Experimental Protocol:

-

Plant Material Preparation: Dried and pulverized leaves or bark of Geijera parviflora are used as the starting material.

-

Sequential Maceration:

-

The plant material is first macerated with dichloromethane (DCM) to extract non-polar and medium-polarity compounds, including this compound.

-

Following the DCM extraction, the plant residue is then macerated with methanol (MeOH) to extract more polar compounds.

-

-

Solvent Evaporation: The solvents from both the DCM and MeOH extracts are removed under reduced pressure using a rotary evaporator to yield the respective crude extracts. The DCM extract is typically prioritized for the isolation of this compound.[1]

Purification

The crude DCM extract is subjected to a series of chromatographic techniques to isolate pure this compound.

Experimental Protocol:

-

Stationary Phase: Silica gel (60 Å, 70-230 mesh) is used as the stationary phase.

-

Column Packing: The silica gel is packed into a glass column using a slurry method with a non-polar solvent such as hexane.

-

Sample Loading: The crude DCM extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: A stepwise gradient elution is performed using a solvent system of increasing polarity. A typical gradient starts with 100% n-hexane, gradually introducing dichloromethane (DCM), followed by ethyl acetate (EtOAc), and finally methanol (MeOH).[1]

-

Fraction Collection: Fractions are collected sequentially and monitored by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined.

For final purification, the this compound-rich fractions from the silica gel column are subjected to semi-preparative HPLC.

Experimental Protocol:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and water. Isocratic methods with solvent compositions ranging from 40% to 80% acetonitrile in water have been utilized.[1]

-

Flow Rate: Flow rates are typically in the range of 3.5 to 4.0 mL/min for semi-preparative purposes.[1]

-

Detection: The eluent is monitored using a UV detector, typically at a wavelength of 254 nm.

-

Fraction Collection: The peak corresponding to this compound is collected. The purity of the collected fraction is then confirmed by analytical HPLC.

Quantitative Data

While this compound is noted as a major compound in Geijera parviflora, specific yield percentages from the raw plant material are not consistently reported across the literature.[1] The yield is dependent on various factors including the plant's geographical location, season of collection, and the specific chemotype.

Spectroscopic Characterization of this compound

The structural elucidation and confirmation of isolated this compound are performed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

The 1H and 13C NMR spectra provide the definitive structural fingerprint of this compound.

| 1H NMR (CDCl3) | 13C NMR (CDCl3) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| Data not explicitly available in search results | Data not explicitly available in search results |

Note: While the use of 1H and 13C NMR for characterization is well-documented, a complete and assigned list of chemical shifts was not available in the searched literature. Researchers should refer to specialized spectroscopic databases or publications for this detailed information.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

| Mass Spectrometry Data | |

| Molecular Formula | C19H18O5 |

| Molecular Weight | 326.3 g/mol |

Signaling Pathways and Mechanism of Action

The primary proposed mechanism of action for the antiproliferative effects of this compound involves its interaction with tubulin, leading to the disruption of microtubule dynamics.[2][3] This interference with the microtubule network can arrest the cell cycle and induce apoptosis. While some coumarin derivatives have been shown to inhibit the PI3K/AKT signaling pathway, the direct involvement of this pathway in the action of this compound has not been definitively established.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Proposed Mechanism of Action

Caption: Proposed mechanism of action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Interaction of this compound and related compounds with purified microtubular protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrotubular and cytotoxic activity of this compound analogues, alone and in combination with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

Geiparvarin: A Technical Guide to its Discovery, History, and Biological Activity

Introduction

Geiparvarin is a naturally occurring coumarin that has garnered significant interest within the scientific community for its potent cytotoxic and selective monoamine oxidase B (MAO-B) inhibitory activities. First isolated from the leaves of the Australian plant Geijera parviflora, this compound has been the subject of extensive research, including investigations into its mechanism of action, synthesis of analogues to explore structure-activity relationships, and its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the discovery, history, and key biological findings related to this compound, with a focus on quantitative data, experimental methodologies, and the signaling pathways it modulates.

Discovery and History

This compound was first isolated from the leaves of Geijera parviflora Lindl. (family Rutaceae) in 1967 by F.N. Lahey and J.K. Macleod.[1][2][3] Their work, published in the Australian Journal of Chemistry, described the isolation and structure elucidation of two new coumarins from this plant species: dehydrogeijerin and this compound.[1] The isolation of this compound was a significant finding, as it represented a novel structural class of coumarins with potential biological activity.

Subsequent research focused on confirming the structure of this compound and exploring its biological properties. In the late 1980s and early 1990s, studies began to emerge detailing its cytostatic activity against various tumor cell lines, sparking interest in its potential as an anticancer agent.[4][5][6][7] This led to the synthesis of numerous this compound analogues in an effort to understand the structural features crucial for its activity and to develop more potent derivatives.[4][5][6][7] In the early 2000s, another facet of this compound's biological profile was uncovered: its potent and selective inhibition of monoamine oxidase B (MAO-B), suggesting its potential for the treatment of neurodegenerative diseases such as Parkinson's disease.[8]

Chemical Structure

The chemical structure of this compound is characterized by a coumarin core linked to a 3(2H)-furanone moiety through an unsaturated alkenyloxy bridge. Its systematic IUPAC name is 7-[(E)-3-(5,5-dimethyl-4-oxofuran-2-yl)but-2-enoxy]chromen-2-one.

Biological Activity and Mechanism of Action

This compound exhibits two primary, well-documented biological activities: cytotoxicity against cancer cells and inhibition of MAO-B.

Cytotoxic Activity

This compound has demonstrated significant growth inhibitory activity against a range of human tumor cell lines. Its mechanism of action is primarily attributed to its ability to disrupt microtubule dynamics and induce apoptosis.

This compound interferes with the normal function of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Unlike some other microtubule-targeting agents that bind to the colchicine site, this compound is proposed to exert its effect through a competitive inhibition mechanism at the taxol-binding site of tubulin.[9][10] This interaction disrupts the normal process of tubulin polymerization, leading to cell cycle arrest and ultimately, apoptosis.

This compound has been shown to be a potent inducer of apoptosis, or programmed cell death, in cancer cells. The apoptotic pathway triggered by this compound is believed to be the intrinsic, or mitochondrial, pathway. This is supported by evidence of mitochondrial membrane potential depolarization and the involvement of Bcl-2 family proteins.[11][12][13][14][15] The intrinsic pathway is initiated by various intracellular stresses and converges on the mitochondria, leading to the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic program. While this compound is a known apoptosis inducer, some studies suggest that its apoptotic pathway may not be mediated by the activation of caspase-3, a key executioner caspase.[9][16] Further research is needed to fully elucidate the specific caspase cascade involved.

Monoamine Oxidase B (MAO-B) Inhibition

This compound and several of its synthetic analogues have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[8][17] MAO-B is an enzyme responsible for the degradation of neurotransmitters, such as dopamine. The inhibition of MAO-B can increase the levels of these neurotransmitters in the brain and is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. The desmethyl congener of this compound, in particular, has shown high potency and selectivity for MAO-B.[8]

Quantitative Data

The biological activity of this compound and its analogues has been quantified in numerous studies. The following tables summarize some of the key findings.

Table 1: Cytotoxicity of this compound and its Analogues against Human Cancer Cell Lines

| Compound | Cell Line | IC50 / GI50 (µM) | Reference |

| This compound | LoVo (human colon carcinoma) | Comparable to prototype | [6] |

| This compound analogue (V) | HL-60 (promyelocytic leukemia) | 0.5 ± 0.02 | [18] |

| This compound analogue (4b) | Murine and Human tumor cell lines | As active as this compound | [4] |

| This compound analogue (10) | MCF-7 (breast cancer) | 0.034 | |

| This compound analogue (14) | MCF-7 (breast cancer) | > 100 | |

| This compound analogue (16) | MCF-7 (breast cancer) | > 100 | |

| This compound analogue (17) | MCF-7 (breast cancer) | > 100 | |

| This compound analogue (18) | MCF-7 (breast cancer) | > 100 |

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Table 2: Monoamine Oxidase B (MAO-B) Inhibitory Activity of this compound and its Analogues

| Compound | MAO-B pIC50 | MAO-A pIC50 | Selectivity Index (MAO-A/MAO-B) | Reference |

| This compound (1) | 6.84 | 4.60 | 173.78 | [8][17] |

| Desmethyl congener (6) | 7.55 | 4.62 | 851.14 | [8][17] |

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates a more potent inhibitor.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments for the study of this compound.

Isolation of this compound from Geijera parviflora

The original isolation of this compound was described by Lahey and Macleod in 1967. The general procedure involves:

-

Extraction: Dried and powdered leaves of Geijera parviflora are extracted with a suitable organic solvent, such as methanol or dichloromethane, often through sequential extraction.[6][19]

-

Fractionation: The crude extract is then subjected to column chromatography over silica gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified by recrystallization or semi-preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[19]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds.[2][18][20]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound or its analogues and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The IC50 or GI50 value is calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of purified tubulin into microtubules.[21][22][23][24]

-

Reaction Setup: Purified tubulin is mixed with a polymerization buffer (containing GTP and other necessary components) in a 96-well plate.

-

Compound Addition: this compound or a control compound is added to the wells.

-

Polymerization Induction: The plate is incubated at 37°C to initiate tubulin polymerization.

-

Turbidity Measurement: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which is monitored by measuring the absorbance at 340 nm over time using a temperature-controlled microplate reader.

-

Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to a control (vehicle-treated) sample.

Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

This assay measures the inhibition of MAO-B activity using a fluorometric method.[4][25][26][27]

-

Enzyme and Inhibitor Incubation: Recombinant human MAO-B is pre-incubated with various concentrations of this compound or a known MAO-B inhibitor in a 96-well plate.

-

Substrate Addition: A fluorogenic MAO-B substrate (e.g., a tyramine derivative) is added to initiate the enzymatic reaction.

-

Fluorescence Measurement: The MAO-B-catalyzed reaction produces a fluorescent product, and the increase in fluorescence is measured over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The rate of the reaction in the presence of the inhibitor is compared to the rate in the absence of the inhibitor to determine the percentage of inhibition. The pIC50 or Ki value is then calculated.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound.

Caption: Overview of this compound's dual mechanisms of action.

Caption: General experimental workflow for this compound research.

Conclusion

This compound, a natural coumarin first isolated in 1967, continues to be a molecule of significant scientific interest. Its dual activities as a cytotoxic agent that disrupts microtubule function and induces apoptosis, and as a potent and selective inhibitor of MAO-B, highlight its potential for development in both oncology and neuropharmacology. The extensive research into its synthesis and the structure-activity relationships of its analogues has provided a solid foundation for the rational design of new therapeutic agents. This technical guide has summarized the key historical and biological aspects of this compound, providing a valuable resource for researchers and drug development professionals in the field. Further investigation into the precise molecular interactions and signaling pathways will undoubtedly pave the way for the clinical application of this compound-based compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. broadpharm.com [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. A direct continuous fluorometric turn-on assay for monoamine oxidase B and its inhibitor-screening based on the abnormal fluorescent behavior of silole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and cytostatic activity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytochemical Profiling Studies of Alkaloids and Coumarins from the Australian Plant Geijera parviflora Lindl. (Rutaceae) and Their Anthelmintic and Antimicrobial Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, cytotoxicity and SAR of simple this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural and synthetic geiparvarins are strong and selective MAO-B inhibitors. Synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction of this compound and related compounds with purified microtubular protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrotubular and cytotoxic activity of this compound analogues, alone and in combination with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Bcl-2 inhibits apoptosis by increasing the time-to-death and intrinsic cell-to-cell variations in the mitochondrial pathway of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 16. texaschildrens.org [texaschildrens.org]

- 17. researchgate.net [researchgate.net]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. researchgate.net [researchgate.net]

- 23. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. sigmaaldrich.cn [sigmaaldrich.cn]

- 26. apexbt.com [apexbt.com]

- 27. assaygenie.com [assaygenie.com]

Geiparvarin: A Technical Guide for Researchers

An In-depth Technical Guide on the Chemical Structure, Properties, and Biological Activities of Geiparvarin for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a naturally occurring coumarin derivative first isolated from the leaves of the Australian willow, Geijera parviflora.[1][2] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and biological activities, with a focus on its potential as a therapeutic agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 7-{[(2E)-3-(5,5-Dimethyl-4-oxo-4,5-dihydrofuran-2-yl)but-2-en-1-yl]oxy}-2H-1-benzopyran-2-one, is a structurally complex molecule belonging to the coumarin class of compounds. Its unique structure, featuring a furanone moiety linked to a coumarin core via an unsaturated ether linkage, is believed to be crucial for its biological activity.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 36413-91-9 |

| Molecular Formula | C₁₉H₁₈O₅ |

| IUPAC Name | 7-{[(2E)-3-(5,5-Dimethyl-4-oxo-4,5-dihydrofuran-2-yl)but-2-en-1-yl]oxy}-2H-1-benzopyran-2-one |

| SMILES | CC(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)\C3=CC(=O)C(O3)(C)C |

| InChI | InChI=1S/C19H18O5/c1-12(15-11-17(20)19(2,3)24-15)8-9-22-14-6-4-13-5-7-18(21)23-16(13)10-14/h4-8,10-11H,9H2,1-3H3/b12-8+ |

Physicochemical Properties

| Property | Value | Reference |

| Molar Mass | 326.34 g/mol | [3] |

| Melting Point | 158-159 °C | |

| Boiling Point | 533.0 ± 50.0 °C (Predicted) | |

| XLogP3 | 3.4 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 5 | [3] |

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural elucidation and characterization of this compound.

Mass Spectrometry (MS):

| m/z | Intensity |

| 69 | 99.99 |

| 165 | 59.25 |

| 41 | 35.59 |

| 109 | 27.22 |

| 77 | 26.69 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Infrared (IR) Spectroscopy:

Characteristic IR absorption bands for this compound are expected for the following functional groups.[9][10][11][12][13]

| Wavenumber (cm⁻¹) | Functional Group |

| ~1720-1740 | C=O (Lactone) |

| ~1680-1700 | C=O (Furanone) |

| ~1600-1620 | C=C (Aromatic and Alkene) |

| ~1200-1300 | C-O (Ether) |

Biological Activities and Mechanism of Action

This compound has garnered significant interest due to its potent biological activities, primarily as a monoamine oxidase (MAO) inhibitor and a potential anticancer agent.

Monoamine Oxidase Inhibition

This compound is a potent and selective inhibitor of monoamine oxidase B (MAO-B).[14] MAO-B is a key enzyme in the catabolism of dopamine, a neurotransmitter crucial for motor control, motivation, and reward. By inhibiting MAO-B, this compound increases the levels of dopamine in the brain, a mechanism that is of significant interest for the treatment of neurodegenerative disorders such as Parkinson's disease.[15][16]

Figure 1. Mechanism of MAO-B inhibition by this compound.

Anticancer Activity

This compound has demonstrated significant cytotoxic activity against various human tumor cell lines.[17] Studies on this compound and its analogues have shown that they can induce apoptosis in cancer cells.[1][18] Interestingly, the apoptotic pathway induced by some this compound derivatives does not appear to be mediated by the activation of caspase-3, suggesting a potentially novel mechanism of action.[1]

Figure 2. Proposed caspase-independent apoptotic pathway induced by this compound.

Experimental Protocols

Synthesis

While a detailed, step-by-step total synthesis of this compound is not fully elaborated in a single source, the general synthetic strategies involve the construction of the coumarin and furanone moieties followed by their coupling. The synthesis of this compound analogues has been reported, providing a framework for its potential total synthesis.[19][20][21] A plausible synthetic workflow is outlined below.

Figure 3. General synthetic workflow for this compound.

Isolation from Geijera parviflora

This compound is naturally present in the leaves of Geijera parviflora.[2][22] The isolation process typically involves solvent extraction followed by chromatographic purification.

Protocol Outline:

-

Extraction: Dried and powdered leaves of Geijera parviflora are extracted with a suitable organic solvent, such as methanol or dichloromethane.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Chromatography: The fraction containing this compound is further purified using column chromatography (e.g., silica gel) with a gradient of solvents (e.g., hexane-ethyl acetate).

-

Recrystallization: The purified this compound is recrystallized from a suitable solvent system to obtain a highly pure crystalline solid.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound.[23][24][25]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is a promising natural product with significant potential for therapeutic applications. Its selective MAO-B inhibitory activity makes it a compelling candidate for the development of new treatments for neurodegenerative diseases. Furthermore, its cytotoxic effects on cancer cells, potentially through a novel apoptotic pathway, warrant further investigation for its development as an anticancer agent. This technical guide provides a solid foundation for researchers interested in exploring the full therapeutic potential of this compound and its analogues. Further studies are needed to fully elucidate its mechanisms of action, establish its in vivo efficacy and safety profiles, and optimize its synthesis for potential clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. A Review of the Ethnobotanical Use, Chemistry and Pharmacological Activities of Constituents Derived from the Plant Genus Geijera (Rutaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aseestant.ceon.rs [aseestant.ceon.rs]

- 5. scielo.br [scielo.br]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Complete assignments of (1)H and (13)C NMR spectral data of nine surfactin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of Heparin Samples by Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijcmas.com [ijcmas.com]

- 14. Natural and synthetic geiparvarins are strong and selective MAO-B inhibitors. Synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Phytochemical Profiling Studies of Alkaloids and Coumarins from the Australian Plant Geijera parviflora Lindl. (Rutaceae) and Their Anthelmintic and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. broadpharm.com [broadpharm.com]

- 25. cyrusbio.com.tw [cyrusbio.com.tw]

Geiparvarin: A Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms through which geiparvarin, a natural coumarin compound, exerts its anti-cancer effects. Sourced from the leaves of plants like Geijera parviflora, this compound and its synthetic analogues have demonstrated significant cytotoxic and cytostatic activities across a range of human tumor cell lines.[1][2][3] This guide synthesizes current research to detail its primary modes of action, present quantitative efficacy data, and provide standardized protocols for key experimental validation.

Core Mechanisms of Action

This compound employs a multi-faceted approach to inhibit cancer cell proliferation and survival. The primary, well-documented mechanisms include the induction of apoptosis and the suppression of the COX-2 signaling pathway. Additionally, evidence suggests a role as a microtubule-targeting agent.

Induction of Apoptosis

A principal mechanism of this compound's anti-tumor activity is the potent induction of programmed cell death, or apoptosis.[2] This has been robustly demonstrated through multiple analytical methods:

-

Flow Cytometry: Analysis of treated cells reveals a significant increase in the apoptotic cell population.[2]

-

DNA Laddering: The characteristic fragmentation of genomic DNA, a hallmark of apoptosis, is observed following treatment with this compound analogues.[2]

-

Electron Microscopy: Ultrastructural analysis of cells confirms the morphological changes associated with apoptosis.[2]

An intriguing finding is that the apoptotic pathway initiated by this compound analogues may be independent of caspase-3 activation, suggesting a potentially unique or alternative apoptotic signaling cascade.[2]

Inhibition of the COX-2 Signaling Pathway

Recent studies have elucidated a key mechanism of this compound in specific cancer types, such as osteosarcoma. This compound significantly inhibits the growth, angiogenesis, and metastasis of osteosarcoma by down-regulating the expression of Cyclooxygenase-2 (COX-2).[4]

COX-2 is an enzyme that is frequently overexpressed in various cancers and plays a crucial role in producing prostaglandins like Prostaglandin E2 (PGE2).[5][6] PGE2, in turn, promotes multiple aspects of tumorigenesis, including proliferation, invasion, angiogenesis (the formation of new blood vessels to supply the tumor), and resistance to apoptosis.[5][6][7] By depressing COX-2 expression, this compound effectively curtails these pro-cancerous downstream effects.[4] Animal studies have shown that overexpression of COX-2 can nullify the anti-tumor effects of this compound, confirming that COX-2 is a critical target of the compound.[4]

Potential Mechanism: Microtubule Destabilization

This compound has also been proposed to act as a microtubule-targeting agent.[1] Microtubules are critical components of the cytoskeleton involved in maintaining cell structure, transport, and forming the mitotic spindle during cell division.[8] Compounds that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy.[9]

This compound and its analogues have been shown to inhibit the polymerization of tubulin, the protein subunit of microtubules.[1] This disruption of the microtubular network would lead to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[9] While this mechanism is mechanistically plausible and supported by initial findings, further detailed studies are required to fully characterize the specific binding site and interaction kinetics of this compound with tubulin.

Quantitative Data Summary: Cytotoxicity

The cytotoxic and growth-inhibitory effects of this compound and its analogues have been quantified in various human cancer cell lines. The data, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, are summarized below. It is important to note that many studies focus on more potent synthetic analogues.

| Compound | Cell Line | Cancer Type | Assay Type | Value (µM) | Citation |

| This compound Analogue (V) | HL-60 | Promyelocytic Leukemia | GI50 | 0.5 ± 0.02 | [1] |

| This compound Analogue (4) | HL-60 | Promyelocytic Leukemia | IC50 | 8.09 | [1] |

| This compound Analogue (8b) | HepG2 | Hepatocellular Carcinoma | IC50 | 13.14 | [1] |

| This compound Analogue (4k) | MCF-7 | Breast Adenocarcinoma | IC50 | 4.98 | [1] |

| This compound Analogue (6c) | MCF-7 | Breast Adenocarcinoma | IC50 | 5.85 | [1] |

| This compound Analogue (2a) | B16-F10 | Murine Melanoma | IC50 | >13x more active than parent |

Key Experimental Methodologies

This section provides standardized protocols for the essential assays used to characterize the mechanism of action of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[10]

Protocol:

-

Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined density (e.g., 5 × 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[10]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C.[10]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.[10]

-

Absorbance Reading: Allow the plate to stand overnight in the incubator, or place it on an orbital shaker for 15 minutes, to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Detection (Annexin V/PI Flow Cytometry)

This assay quantifies the percentage of apoptotic and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Culture and treat cells with this compound for the desired time in a 6-well plate or T25 flask.

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach using a non-enzymatic method like trypsin-EDTA.[12]

-

Washing: Wash the collected cells (approx. 1 x 10⁶) twice with cold PBS by centrifuging at 300 x g for 5 minutes.[12][13]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of a fluorescent Annexin V conjugate (e.g., FITC) and 5 µL of PI solution (e.g., 50 µg/mL stock).[12]

-

Incubation: Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14] Live cells will be Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[13]

Protein Expression Analysis (Western Blot for COX-2)

Western blotting is used to detect and quantify the expression level of a specific protein, such as COX-2, within a cell lysate.

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for COX-2 (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C.[15] Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control protein (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film.

-

Analysis: Quantify the band intensity using densitometry software and normalize the COX-2 signal to the loading control to determine the relative change in expression.

Conclusion

This compound presents a compelling profile as an anti-cancer agent with a defined, multi-pronged mechanism of action. Its ability to potently induce apoptosis and simultaneously dismantle the pro-tumorigenic COX-2 signaling pathway highlights its therapeutic potential. While its role as a microtubule inhibitor requires deeper investigation, the existing evidence collectively positions this compound and its analogues as valuable lead compounds for the development of novel cancer therapies. The methodologies outlined herein provide a robust framework for further preclinical evaluation and mechanism-of-action studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, cytotoxicity, and apoptosis induction in human tumor cells by this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and cytostatic activity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Inhibits the Progression of Osteosarcoma by Down-regulating COX2 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cyclooxygenase-2 and Cancer Treatment: Understanding the Risk Should Be Worth the Reward - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 8. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. broadpharm.com [broadpharm.com]

- 12. bosterbio.com [bosterbio.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. COX2/ Cyclooxygenase 2/ PTGS2 antibody (66351-1-Ig) | Proteintech [ptglab.com]

The Biological Activity of Geiparvarin and Its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geiparvarin, a naturally occurring coumarin isolated from the leaves of Geijera parviflora, has garnered significant interest in the field of oncology for its cytostatic and cytotoxic properties. This technical guide provides an in-depth overview of the biological activity of this compound and its synthetic analogues, with a focus on their anti-cancer potential. We will delve into their mechanism of action, summarize key quantitative data, and provide detailed experimental protocols for the assays cited.

Cytotoxic and Cytostatic Activities

This compound and its analogues have demonstrated significant growth inhibitory activity against a panel of human tumor cell lines. The primary mechanism of action is believed to be the disruption of microtubule formation and the induction of apoptosis. Structure-activity relationship (SAR) studies have revealed that the 3(2H)-furanone moiety is crucial for its cytostatic activity.

Quantitative Data Summary

The following tables summarize the reported cytotoxic and cytostatic activities of this compound and its key analogues against various cancer cell lines.

Table 1: Cytotoxic Activity (IC50/GI50 in µM) of this compound and Selected Analogues

| Compound/Analogue | HL-60 (Leukemia) | HepG2 (Hepatoma) | MCF-7 (Breast) | LoVo (Colon) | QGY-7701 (Hepatoma) | SW480 (Colon) |

| This compound | 8.09[1] | - | - | - | 17.68 ± 0.40 | 20.34 ± 0.75 |

| Analogue V | 0.5 ± 0.02[1] | - | - | - | - | - |

| Analogue 4k (Tyr) | - | - | 4.98 | - | - | - |

| Analogue 6c (β-Ala-L-Met) | - | - | 5.85 | - | - | - |

| Analogue (R)-4 | - | - | - | - | - | - |

| Analogue (R)-5 | - | - | - | - | - | - |

| 7-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-4H-chromen-4-one | - | - | - | - | 14.37 ± 9.93 | 11.18 ± 2.16 |

Note: "-" indicates data not available in the cited sources.

Mechanism of Action

The anti-cancer activity of this compound and its analogues is attributed to two primary mechanisms: disruption of microtubule dynamics and induction of apoptosis through the mitochondrial pathway.

Microtubule Disruption

This compound has been shown to interfere with microtubule polymerization. This disruption of the cellular cytoskeleton leads to cell cycle arrest and ultimately apoptosis.

Apoptosis Induction

This compound and its analogues induce programmed cell death, or apoptosis, in cancer cells. This process is characterized by morphological changes such as DNA fragmentation and the activation of a cascade of enzymes known as caspases. Evidence suggests that this compound triggers the intrinsic (mitochondrial) pathway of apoptosis.

Signaling Pathways

The pro-apoptotic effects of this compound and its analogues appear to be mediated through key signaling pathways, including the PI3K/AKT pathway and the mitochondrial apoptosis pathway.

PI3K/AKT Signaling Pathway

Some studies suggest that this compound analogues may exert their cytotoxic effects through the inhibition of the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.

Caption: this compound's potential inhibition of the PI3K/AKT pathway.

Mitochondrial Apoptosis Pathway

This compound's induction of apoptosis is linked to the mitochondrial pathway, which involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family and the subsequent activation of caspases.

Caption: Mitochondrial pathway of apoptosis induced by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activity of this compound and its analogues.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound or its analogues and incubate for the desired period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Caption: Workflow of the MTT cell viability assay.

Apoptosis Assays

1. DNA Fragmentation (Laddering) Assay:

Apoptosis is characterized by the activation of endonucleases that cleave DNA into internucleosomal fragments.

Protocol:

-

Cell Lysis: Lyse treated and untreated cells in a lysis buffer.

-

DNA Extraction: Extract DNA using a phenol-chloroform extraction method.

-

Electrophoresis: Run the extracted DNA on a 1.5-2% agarose gel.

-

Visualization: Visualize the DNA fragments under UV light after staining with ethidium bromide. A characteristic "ladder" pattern indicates apoptosis.

2. Western Blot Analysis for Apoptosis-Related Proteins:

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 family members and caspases.

Protocol:

-

Protein Extraction: Extract total protein from treated and untreated cells.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

Conclusion and Future Directions

This compound and its analogues represent a promising class of anti-cancer agents with a distinct mechanism of action involving microtubule disruption and apoptosis induction. The quantitative data presented in this guide highlight their potent activity against various cancer cell lines. Further research is warranted to fully elucidate the specific molecular targets within the identified signaling pathways and to optimize the therapeutic potential of these compounds through medicinal chemistry efforts. In vivo studies are also crucial to validate the preclinical efficacy and safety of the most promising analogues.

References

Geiparvarin: A Technical Guide to its Function as a Monoamine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of geiparvarin's activity as a monoamine oxidase (MAO) inhibitor. It is designed to furnish researchers, scientists, and drug development professionals with the core data, experimental methodologies, and conceptual frameworks necessary to understand and advance the study of this natural compound.

Executive Summary

This compound, a naturally occurring coumarin, has been identified as a potent and selective inhibitor of monoamine oxidase B (MAO-B). This selective inhibition profile suggests its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease, where elevated MAO-B activity is implicated. This document summarizes the quantitative inhibitory data for this compound and its analogues, details the experimental protocols for assessing its MAO inhibitory activity, and provides visual representations of the relevant biochemical pathways and experimental workflows.

Quantitative Inhibitory Data

The inhibitory activity of this compound and its synthetic analogues against both MAO-A and MAO-B has been quantified. The data, presented as pIC50 values (the negative logarithm of the half-maximal inhibitory concentration), clearly demonstrate a strong and selective inhibition of MAO-B.

| Compound | Structure | pIC50 MAO-A | pIC50 MAO-B | Selectivity Index for MAO-B |

| This compound (1) | 7-[(E)-3-(5,5-dimethyl-4-oxo-2,5-dihydrofuran-2-yl)but-2-enoxy]chromen-2-one | 4.60 | 6.84 | 173.78 |

| Desmethyl-geiparvarin (6) | 7-[(E)-3-(5-methyl-4-oxo-2,5-dihydrofuran-2-yl)but-2-enoxy]chromen-2-one | 4.62 | 7.55 | 851.14 |

| Analogue 5 | 7-[(E)-3-(4-oxo-2,5-dihydrofuran-2-yl)but-2-enoxy]chromen-2-one | < 4.0 | 6.60 | >400 |

| Analogue 7 | 7-[(E)-3-(5,5-diethyl-4-oxo-2,5-dihydrofuran-2-yl)but-2-enoxy]chromen-2-one | 4.55 | 6.89 | 218.78 |

| Analogue 8 | 7-[(E)-3-(5-methyl-5-propyl-4-oxo-2,5-dihydrofuran-2-yl)but-2-enoxy]chromen-2-one | 4.51 | 6.80 | 194.98 |

| Analogue 9 | 7-[(E)-3-(spiro[cyclohexane-1,5'-[1][2]dihydrofuran]-4'-one-2'-yl)but-2-enoxy]chromen-2-one | 4.35 | 6.77 | 263.03 |

| Analogue 10 | 7-[(E)-3-(5-phenyl-4-oxo-2,5-dihydrofuran-2-yl)but-2-enoxy]chromen-2-one | 4.75 | 6.23 | 30.20 |

| Analogue 13 | 7-[(E)-3-(5,5-dimethyl-4-oxo-2,5-dihydrofuran-2-yl)propoxy]chromen-2-one | < 4.0 | 6.20 | >158 |

Data sourced from Carotti et al., Bioorganic & Medicinal Chemistry Letters, 2002.[2]

Experimental Protocols

The following sections detail the methodologies for the determination of MAO-A and MAO-B inhibitory activity.

Materials and Reagents

-

Enzyme Source: Rat brain mitochondria (for both MAO-A and MAO-B)

-

MAO-A Substrate: Kynuramine

-

MAO-B Substrate: Benzylamine

-

Reference Inhibitors: Clorgyline (for MAO-A), L-deprenyl (for MAO-B)

-

Buffer: 0.1 M potassium phosphate buffer (pH 7.4)

-

Test Compounds: this compound and its analogues dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer

MAO-A Inhibition Assay Protocol

This assay is based on the spectrophotometric measurement of the conversion of kynuramine to 4-hydroxyquinoline by MAO-A.[1][3]

-

Preparation of Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.4) and the test compound at various concentrations.

-

Enzyme Addition: Add an aliquot of the rat brain mitochondrial preparation to the reaction mixture.

-

Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C to allow for any time-dependent inhibition.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, kynuramine.

-

Spectrophotometric Measurement: Monitor the increase in absorbance at 316 nm, corresponding to the formation of 4-hydroxyquinoline, over a period of 5 minutes using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curve. The percent inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

MAO-B Inhibition Assay Protocol

This assay is based on the spectrophotometric measurement of the conversion of benzylamine to benzaldehyde by MAO-B.[1][3]

-

Preparation of Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.4) and the test compound at various concentrations.

-

Enzyme Addition: Add an aliquot of the rat brain mitochondrial preparation to the reaction mixture.

-

Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, benzylamine.

-

Spectrophotometric Measurement: Monitor the increase in absorbance at 250 nm, corresponding to the formation of benzaldehyde, over a period of 5 minutes.

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 values as described for the MAO-A assay.

Visualizations

The following diagrams illustrate key concepts related to this compound's function as a monoamine oxidase inhibitor.

Signaling Pathways

Experimental Workflow

Logical Relationship

Conclusion

This compound demonstrates significant and selective inhibitory activity against monoamine oxidase B. The quantitative data and established experimental protocols provide a solid foundation for further investigation into its therapeutic potential. The selective nature of this compound's inhibition of MAO-B positions it as a promising lead compound for the development of novel treatments for neurodegenerative disorders. Further structure-activity relationship (SAR) studies and in vivo efficacy evaluations are warranted to fully elucidate its pharmacological profile and clinical utility.

References

Unlocking the Anticancer Potential: A Technical Guide to Geiparvarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Geiparvarin, a naturally occurring coumarin, and its synthetic derivatives have emerged as a promising class of compounds with significant antitumor properties. Extensive research has demonstrated their ability to inhibit the proliferation of a wide range of cancer cell lines, induce programmed cell death (apoptosis), and interfere with key signaling pathways crucial for tumor growth and survival. This in-depth technical guide provides a comprehensive overview of the current state of knowledge on the anticancer activities of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Analysis of Antitumor Activity

The cytotoxic and cytostatic effects of various this compound derivatives have been evaluated against numerous human cancer cell lines. The following tables summarize the key quantitative data, primarily presented as IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values, to facilitate a comparative analysis of their potency.

Table 1: In Vitro Anticancer Activity of this compound and its Derivatives

| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| This compound | Human Hepatoma (QGY-7701) | MTT | 17.68 ± 0.40 | [1] |

| Human Colon Carcinoma (SW480) | MTT | 20.34 ± 0.75 | [1] | |

| Derivative V | Human Promyelocytic Leukemia (HL-60) | MTT | 0.5 ± 0.02 | [2][3] |

| Compound (R)-4 | Human Tumor Cell Lines | Not Specified | > this compound | [2] |

| Compound (R)-5 | Human Tumor Cell Lines | Not Specified | > this compound | [2] |

| Compound 4 | Human Promyelocytic Leukemia (HL-60) | MTT | 8.09 | [2] |

| Human Breast Adenocarcinoma (MCF-7) | MTT | 3.26 | [4] | |

| Human Lung Carcinoma (A549) | MTT | 9.34 | [4] | |

| Compound 8b | Human Hepatocellular Carcinoma (HepG2) | MTT | 13.14 | [2] |

| 7-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-4H-chromen-4-one | Human Hepatoma (QGY-7701) | MTT | 14.37 ± 9.93 | [1] |

| Human Colon Carcinoma (SW480) | MTT | 11.18 ± 2.16 | [1] | |

| 5-methyl-5-ethyl derivative (4b) | Murine and Human Tumor Cell Lines | Not Specified | As active as this compound | [5] |

| 3(2H)-furanimine (4c) | Murine and Human Tumor Cell Lines | Not Specified | Active | [5] |

| 5-methyl derivative (4f) | Murine and Human Tumor Cell Lines | Not Specified | Active | [5] |

| 5-ethyl derivative (4g) | Murine and Human Tumor Cell Lines | Not Specified | Active | [5] |

Experimental Protocols

The evaluation of the antitumor properties of this compound derivatives relies on a variety of standardized in vitro assays. Below are detailed methodologies for some of the key experiments cited in the literature.

Cytotoxicity and Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance of the colored solution is measured, which is directly proportional to the number of living, metabolically active cells.

Materials:

-

96-well tissue culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[6]

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 3-4 hours at 37°C. The appearance of purple formazan crystals can be observed under a microscope.

-

Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.[6]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm or higher is often used to subtract background absorbance.[4]

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their antitumor effects through the modulation of critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.

PI3K/AKT Signaling Pathway

A key mechanism of action for several this compound derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[3] This pathway is frequently hyperactivated in many cancers and plays a central role in promoting cell survival and proliferation while inhibiting apoptosis.

The following diagram illustrates the PI3K/AKT signaling pathway and the proposed point of intervention by this compound derivatives.

References

- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Synthesis, cytotoxicity, and apoptosis induction in human tumor cells by this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cyrusbio.com.tw [cyrusbio.com.tw]

Geiparvarin-Induced Apoptosis in Tumor Cell Lines: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic and apoptotic effects of geiparvarin and its analogues on various tumor cell lines. This compound, a naturally occurring coumarin, has demonstrated significant antiproliferative properties, making it a compound of interest in oncology research and drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and visualizes the proposed signaling pathways.

Data Presentation: Cytotoxicity of this compound and Its Analogues

The cytotoxic effects of this compound and its derivatives have been evaluated across a panel of human tumor cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values are summarized below. These values represent the concentration of the compound required to inhibit cell growth or viability by 50%.

| Compound | Cell Line | Assay Type | Value (µM) | Reference |

| This compound Derivative V | HL-60 | GI50 | 0.5 ± 0.02 | |

| Compound (4) | HL-60 | IC50 | 8.09 | |

| Compound (8b) | HepG2 | IC50 | 13.14 | |

| Compound 4k (Tyr) | MCF-7 | IC50 | 4.98 | |

| Compound 6c (β-Ala-L-Met) | MCF-7 | IC50 | 5.85 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound-induced apoptosis.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

a. Cell Seeding:

-

Tumor cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

b. Compound Treatment:

-

Cells are treated with various concentrations of this compound or its analogues for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

c. MTT Incubation:

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

d. Formazan Solubilization:

-

The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

e. Absorbance Reading:

-

The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

a. Cell Preparation:

-

Cells are seeded and treated with this compound as described for the cytotoxicity assay.

b. Cell Harvesting:

-

Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

c. Staining:

-

The cell pellet is resuspended in 1X Annexin-binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

The cells are incubated in the dark for 15 minutes at room temperature.

d. Flow Cytometry Analysis:

-

The stained cells are analyzed by flow cytometry.

-

Viable cells are Annexin V-negative and PI-negative.

-

Early apoptotic cells are Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and quantifies the sub-G1 apoptotic population.

a. Cell Treatment and Harvesting:

-

Cells are treated with this compound for the desired time, harvested, and washed with PBS.

b. Fixation:

-

Cells are fixed in cold 70% ethanol and stored at -20°C overnight.

c. Staining:

-

The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at 37°C.

d. Analysis:

-

The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined. An increase in the sub-G1 peak is indicative of apoptosis.

DNA Fragmentation Assay (DNA Laddering)

A hallmark of apoptosis is the cleavage of chromatin into internucleosomal fragments.

a. DNA Extraction:

-

Following treatment, cells are lysed, and the genomic DNA is extracted using a DNA extraction kit or standard phenol-chloroform extraction methods.

b. Gel Electrophoresis:

-

The extracted DNA is run on a 1.5-2% agarose gel containing ethidium bromide.

c. Visualization:

-

The DNA is visualized under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Core Findings and Mechanism of Action

This compound and its analogues have been shown to induce apoptosis in a variety of tumor cell lines. A significant finding is that this apoptotic pathway can be independent of caspase-3 activation, a key executioner caspase in classical apoptosis. This suggests that this compound may overcome certain forms of apoptosis resistance.

The primary mechanism of action for this compound appears to be the disruption of microtubule dynamics. It has been shown to inhibit the polymerization of tubulin, which is crucial for the formation of the mitotic spindle during cell division. This antimicrotubular activity likely leads to cell cycle arrest and the subsequent induction of apoptosis. Some analogues have also demonstrated efficacy in drug-resistant cell lines, suggesting they are not substrates for common drug efflux pumps. Further research into the precise molecular players in the caspase-3 independent pathway activated by this compound-induced microtubule disruption is warranted.

Geiparvarin's Effect on Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geiparvarin, a naturally occurring coumarin, and its synthetic analogues have demonstrated significant cytotoxic and pro-apoptotic effects across a variety of human tumor cell lines.[1][2][3][4] Emerging evidence suggests that mitochondria are a primary target of these compounds, playing a crucial role in the initiation of the apoptotic cascade.[5] This technical guide provides a comprehensive overview of the current understanding of this compound's and its analogues' impact on mitochondrial function, consolidating available quantitative data, detailing experimental methodologies, and illustrating key pathways and workflows. While much of the detailed mechanistic work has been conducted on this compound analogues and other coumarin derivatives, this guide extrapolates these findings to build a cohesive picture of this compound's potential mitochondrial effects.

Cytotoxicity and Apoptotic Induction

This compound and its analogues exhibit potent growth-inhibitory activity against various cancer cell lines. This cytotoxicity is largely attributed to the induction of apoptosis.

Quantitative Cytotoxicity Data

The following table summarizes the 50% growth inhibitory concentrations (GI₅₀) of this compound and its analogues in different human tumor cell lines.

| Compound | Cell Line | GI₅₀ (µM) | Reference |

| This compound (8) | HL-60 | Not explicitly stated, but analogues are more potent | [5] |

| Analogue V | HL-60 | 0.5 ± 0.02 | [3] |

| Analogue (4) | HL-60 | 8.09 | [3] |

| Analogue (8b) | HepG2 | 13.14 | [3] |

| Analogue 14 | K562 | >20 | [5] |

| Analogue 14 | HL-60 | 11.2 | [5] |

| Analogue 14 | HT-1080 | 14.5 | [5] |

| Analogue 14 | A-549 | >20 | [5] |

| Analogue 14 | SHSY5Y | 10.3 | [5] |

| Analogue 15 | K562 | 2.5 | [5] |

| Analogue 15 | HL-60 | 0.8 | [5] |

| Analogue 15 | HT-1080 | 1.8 | [5] |

| Analogue 15 | A-549 | 4.2 | [5] |

| Analogue 15 | SHSY5Y | 0.4 | [5] |

| Analogue 16 | K562 | 3.2 | [5] |

| Analogue 16 | HL-60 | 0.8 | [5] |

| Analogue 16 | HT-1080 | 1.4 | [5] |

| Analogue 16 | A-549 | 2.9 | [5] |

| Analogue 16 | SHSY5Y | 0.2 | [5] |

| Analogue 17 | K562 | 4.8 | [5] |

| Analogue 17 | HL-60 | 0.9 | [5] |

| Analogue 17 | HT-1080 | 2.9 | [5] |

| Analogue 17 | A-549 | 6.1 | [5] |

| Analogue 17 | SHSY5Y | 1.2 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound or its analogues for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Add solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ value.

Effects on Mitochondrial Respiration and Energy Metabolism

Several coumarin derivatives have been shown to directly impact mitochondrial respiration. This compound analogues have been observed to increase the extracellular acidification rate (ECAR), which can be an indicator of a shift towards glycolysis, possibly due to impaired mitochondrial respiration.[2][5]

Uncoupling of Oxidative Phosphorylation

Certain coumarins can act as uncouplers of oxidative phosphorylation.[6] This process disrupts the coupling between the electron transport chain and ATP synthesis, leading to a dissipation of the proton gradient as heat. This results in an increased oxygen consumption rate without a corresponding increase in ATP production.

Inhibition of Electron Transport Chain

Studies on geranyloxycoumarins suggest that they can inhibit mitochondrial respiration at Complex I of the electron transport chain.[7] This inhibition would lead to a decrease in oxygen consumption and ATP synthesis.

Experimental Protocol: Measurement of Oxygen Consumption Rate (OCR)

High-resolution respirometry (e.g., using an Oroboros Oxygraph or a Seahorse XF Analyzer) is used to measure the oxygen consumption rate of isolated mitochondria or intact cells.

-

Cell/Mitochondria Preparation: Isolate mitochondria from tissue or culture cells. For intact cells, seed them in a specialized microplate.

-

Substrate Addition: Provide specific substrates for different complexes of the electron transport chain (e.g., pyruvate/malate for Complex I, succinate for Complex II).

-

Compound Injection: Inject this compound or its analogues at various concentrations.

-

Inhibitor Titration: Sequentially add inhibitors of the electron transport chain complexes (e.g., rotenone for Complex I, antimycin A for Complex III, oligomycin for ATP synthase) to dissect the specific site of action.

-

Data Analysis: Analyze the changes in OCR to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Impact on Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is a critical indicator of mitochondrial health and is essential for ATP production. A loss of ΔΨm is a key event in the early stages of apoptosis.

Depolarization of Mitochondrial Membrane

Studies on various coumarin derivatives have demonstrated their ability to induce a loss of mitochondrial membrane potential in cancer cells.[8][9] This depolarization is often a precursor to the release of pro-apoptotic factors from the mitochondria.

Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 assay is a widely used method to measure mitochondrial membrane potential. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

-

Cell Culture and Treatment: Culture cells and treat them with this compound or its analogues for the desired time.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution.

-

Washing: Wash the cells to remove excess dye.

-

Fluorescence Measurement: Measure the fluorescence intensity of both the red aggregates and green monomers using a fluorescence microscope, flow cytometer, or plate reader.

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.

References

- 1. Effect of coumarins on mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, cytotoxicity, and apoptosis induction in human tumor cells by this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and cytostatic activity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of coumarins on mitochondrial function I. Uncoupling of oxidative phosphorlation - PubMed [pubmed.ncbi.nlm.nih.gov]